molecular formula C18H13N3O2S B2612501 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 721916-17-2

3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2612501
M. Wt: 335.38
InChI Key: PDFQFLIMQNETAI-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule with the molecular formula C18H15N5OS . It is also known by other synonyms such as “3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carbohydrazide” and has a molecular weight of 349.4 g/mol .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.4 g/mol and a complexity of 486 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 114 Ų .

Scientific Research Applications

Structure and Vibrational Spectra Analysis

Theoretical and experimental investigations into the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine derivatives have been conducted, focusing on solid-phase FT-IR and FT-Raman spectra. These studies, based on density functional theory (DFT), provide insights into the molecular configurations, including tautomeric forms and intramolecular hydrogen bonding, which are essential for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Bahgat, Jasem, & El‐Emary, 2009).

Synthesis and Antimicrobial Activity

Novel chitosan Schiff bases, incorporating heteroaryl pyrazole derivatives similar to the core structure of interest, have been synthesized and characterized. These compounds demonstrate significant antimicrobial activity against a range of bacteria and fungi, highlighting the potential of pyrazolo[3,4-b]pyridine derivatives in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Functionalization Reactions

Research into the functionalization reactions of pyrazole-3-carboxylic acid and its derivatives, including 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has provided valuable knowledge on creating various bioactive molecules. These studies facilitate the exploration of novel compounds with potential pharmacological applications, expanding the utility of these heterocyclic compounds in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Antibacterial Screening

The synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and their evaluation for antibacterial activities reveal some compounds' potential as antibacterial agents. This work underscores the importance of pyrazolo[3,4-b]pyridine derivatives in discovering new antibiotics to combat resistant bacterial strains (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).

Library of Fused Pyridine-4-Carboxylic Acids

The generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, through Combes-type reactions, opens avenues for the development of novel compounds with diverse biological activities. This synthetic strategy enhances the chemical diversity accessible from pyrazolo[3,4-b]pyridine scaffolds, promoting their application in drug discovery and development (Volochnyuk, Ryabukhin, Plaskon, Dmytriv, Grygorenko, Mykhailiuk, Krotko, Pushechnikov, & Tolmachev, 2010).

properties

IUPAC Name

3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-16-13(18(22)23)10-14(15-8-5-9-24-15)19-17(16)21(20-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFQFLIMQNETAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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